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molecular formula C12H15NO B8791752 4-(Dimethylamino)-3-phenylbut-3-en-2-one CAS No. 66606-22-2

4-(Dimethylamino)-3-phenylbut-3-en-2-one

Cat. No. B8791752
M. Wt: 189.25 g/mol
InChI Key: JMXVESGATWXZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04364956

Procedure details

A stirred mixture of benzyl methyl ketone (26.8 ml) and dimethylformamide dimethyl acetal (30.0 ml) was heated in a distillation apparatus on an oil bath at 95°-100° C. for 11/2 hours. Methanol slowly distilled off. The residual volatiles were removed under vacuum and the resulting oil was crystallised from ether-petroleum spirit (40°-60° C.) to yield the title compound (mp 66° C.).
Quantity
26.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:3].CO[CH:13](OC)[N:14]([CH3:16])[CH3:15]>>[CH3:13][N:14]([CH3:16])[CH:15]=[C:4]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[C:2](=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
26.8 mL
Type
reactant
Smiles
CC(=O)CC1=CC=CC=C1
Name
Quantity
30 mL
Type
reactant
Smiles
COC(N(C)C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated in a distillation apparatus on an oil bath at 95°-100° C. for 11/2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Methanol slowly distilled off
CUSTOM
Type
CUSTOM
Details
The residual volatiles were removed under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting oil was crystallised from ether-petroleum spirit (40°-60° C.)

Outcomes

Product
Name
Type
product
Smiles
CN(C=C(C(C)=O)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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